4-(3-Acetylphenyl)-3-methylbenzoic acid
Description
4-(3-Acetylphenyl)-3-methylbenzoic acid is a substituted benzoic acid derivative characterized by a methyl group at the 3-position and a 3-acetylphenyl moiety at the 4-position of the benzene ring.
Properties
IUPAC Name |
4-(3-acetylphenyl)-3-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-10-8-14(16(18)19)6-7-15(10)13-5-3-4-12(9-13)11(2)17/h3-9H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDXADWADOGGKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60689734 | |
| Record name | 3'-Acetyl-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60689734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261963-01-2 | |
| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 3′-acetyl-2-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261963-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Acetyl-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60689734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Acetylphenyl)-3-methylbenzoic acid typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation, where an acetyl group is introduced to the phenyl ring using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes are scaled up and often use continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-(3-Acetylphenyl)-3-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products
Oxidation: Formation of 4-(3-carboxyphenyl)-3-methylbenzoic acid.
Reduction: Formation of 4-(3-hydroxyphenyl)-3-methylbenzoic acid.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-(3-Acetylphenyl)-3-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Acetylphenyl)-3-methylbenzoic acid involves its interaction with specific molecular targets. The acetyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The phenyl ring provides a hydrophobic surface that can interact with cell membranes and proteins, potentially altering their function .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key properties of 4-(3-Acetylphenyl)-3-methylbenzoic acid with structurally analogous benzoic acid derivatives:
*logPow values estimated from trends in alkyl chain length and substituent polarity .
†Theoretical molecular weight based on structural analogy.
‡Predicted higher logPow due to acetyl group’s hydrophobic nature.
Pharmacological and Toxicodynamic Insights
- 3-Methylbenzoic Acid vs.
- 4-Hydroxy-3-methylbenzoic Acid : The hydroxyl group reduces lipophilicity (logPow 0.95 vs. ~2.50 for the target compound), making it less suitable for blood-brain barrier penetration .
- Fluorinated Analogues: Fluorine substitution (e.g., 4-(4-Carboxy-3-fluorophenyl)-3-methylbenzoic acid) enhances metabolic stability but may alter toxicity profiles compared to non-halogenated derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
